5-Hydroxy pioglitazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Hydroxy pioglitazone (5-OH pioglitazone) is a metabolite of pioglitazone, a medication belonging to the thiazolidinedione (TZD) class used to treat type 2 diabetes. While pioglitazone itself is the active ingredient in the medication, the body metabolizes it into 5-OH pioglitazone ().

Research into 5-OH pioglitazone is still in its early stages, but scientists are interested in its potential applications due to its unique properties:

Similar Biological Activity to Pioglitazone

Studies suggest that 5-OH pioglitazone may possess similar insulin-sensitizing effects as its parent compound pioglitazone, potentially offering an alternative therapeutic approach for type 2 diabetes management ().

Potentially Reduced Side Effects

Pioglitazone use can be associated with side effects like fluid retention and bone fractures. Some research suggests that 5-OH pioglitazone might have a lower risk of these side effects, making it a potentially safer treatment option ().

Potential Benefits Beyond Diabetes

Emerging research investigates the possible applications of 5-OH pioglitazone in other conditions, such as non-alcoholic fatty liver disease (NAFLD) and neurodegenerative diseases like Alzheimer's disease due to its anti-inflammatory and neuroprotective properties (, ).

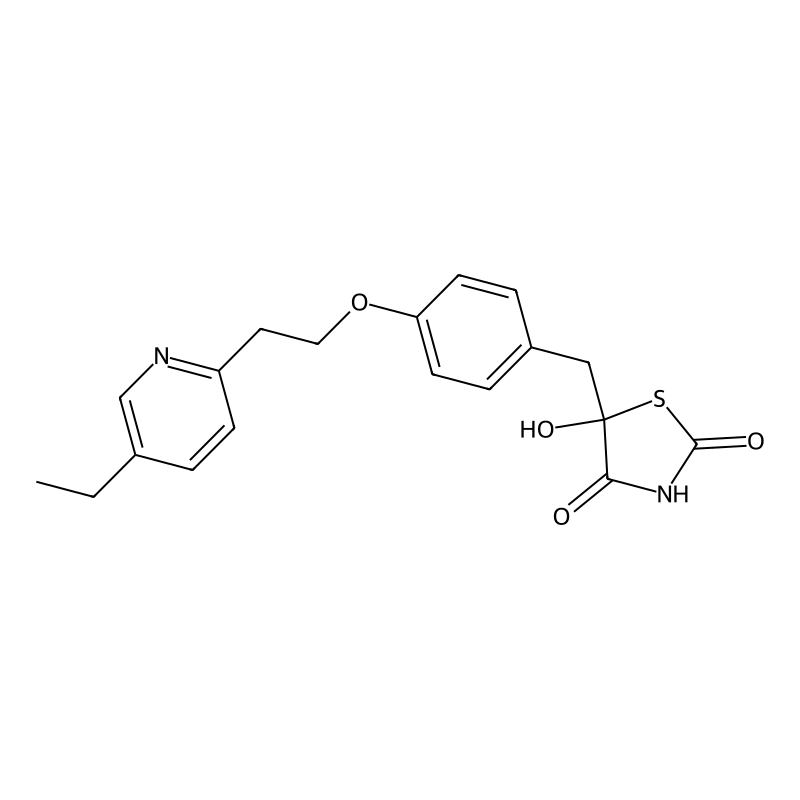

5-Hydroxy pioglitazone is a significant metabolite of pioglitazone, which is a member of the thiazolidinedione class of medications primarily used to manage type 2 diabetes mellitus. The chemical structure of 5-hydroxy pioglitazone is characterized by the presence of a hydroxy group at the fifth position of the pioglitazone molecule, specifically denoted as 5-[[4-[2-(5-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione. This modification enhances its biological activity and pharmacokinetic properties compared to its parent compound, pioglitazone .

5-hydroxy pioglitazone, like its parent compound pioglitazone, exerts its effects by binding to and activating PPARγ []. PPARγ is a nuclear receptor protein that regulates the expression of various genes involved in fat and sugar metabolism []. By activating PPARγ, 5-hydroxy pioglitazone may improve insulin sensitivity and lower blood sugar levels.

5-Hydroxy pioglitazone exhibits significant biological activity as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), similar to its parent compound. It binds with an affinity (Ki = 1.2 µM) and activates PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity . The efficacy of 5-hydroxy pioglitazone in activating PPARγ has been demonstrated in various assays, indicating its potential therapeutic benefits in managing insulin resistance and type 2 diabetes .

5-Hydroxy pioglitazone is primarily studied for its role as a metabolite of pioglitazone in pharmacological research. Its applications include:

- Diabetes Management: As a PPARγ agonist, it contributes to improving insulin sensitivity.

- Research: Used in studies exploring metabolic pathways and drug metabolism.

- Potential Therapeutics: Investigated for its efficacy in treating conditions related to insulin resistance beyond diabetes .

Research indicates that 5-hydroxy pioglitazone interacts with various biological systems through its action on PPARγ. It influences lipid metabolism and glucose homeostasis by modulating gene expression associated with these pathways. Interaction studies have shown that this metabolite can also affect other signaling pathways involved in inflammation and cell proliferation, suggesting broader implications for metabolic health .

Several compounds share structural similarities with 5-hydroxy pioglitazone, particularly within the thiazolidinedione class. These include:

- Pioglitazone: The parent compound that serves as a direct precursor to 5-hydroxy pioglitazone.

- Rosiglitazone: Another thiazolidinedione that acts on PPARγ but has different pharmacokinetic properties and safety profiles.

- Troglitazone: An earlier thiazolidinedione with similar mechanisms but was withdrawn from the market due to safety concerns.

Comparison TableCompound Structure Type PPARγ Agonism Clinical Use Safety Profile 5-Hydroxy Pioglitazone Hydroxylated Pioglitazone Yes Research/Diabetes Under investigation Pioglitazone Thiazolidinedione Yes Type 2 Diabetes Associated with bladder cancer risk Rosiglitazone Thiazolidinedione Yes Type 2 Diabetes Risk of cardiovascular issues Troglitazone Thiazolidinedione Yes Formerly Type 2 Diabetes Withdrawn due to liver toxicity

| Compound | Structure Type | PPARγ Agonism | Clinical Use | Safety Profile |

|---|---|---|---|---|

| 5-Hydroxy Pioglitazone | Hydroxylated Pioglitazone | Yes | Research/Diabetes | Under investigation |

| Pioglitazone | Thiazolidinedione | Yes | Type 2 Diabetes | Associated with bladder cancer risk |

| Rosiglitazone | Thiazolidinedione | Yes | Type 2 Diabetes | Risk of cardiovascular issues |

| Troglitazone | Thiazolidinedione | Yes | Formerly Type 2 Diabetes | Withdrawn due to liver toxicity |

This table highlights the unique position of 5-hydroxy pioglitazone as a key metabolite with potential therapeutic roles distinct from its parent compound and other thiazolidinediones.

Biotransformation Mechanisms in Hepatic Microenvironments

The hepatic metabolism of pioglitazone to 5-hydroxy pioglitazone occurs through hydroxylation at the aliphatic methylene groups of the parent molecule. This process is catalyzed by microsomal enzymes in the liver, where cytochrome P450 isoforms play a central role. Following oral administration, pioglitazone is rapidly absorbed and transported to the liver, where it undergoes extensive first-pass metabolism. The hydroxylation reaction introduces a hydroxyl group at the fifth position of the thiazolidinedione ring, resulting in the formation of 5-hydroxy pioglitazone.

Protein binding significantly influences the distribution and availability of pioglitazone for metabolism. Both pioglitazone and its metabolites exhibit high plasma protein binding (>99%), primarily to albumin. This binding limits the free fraction of the drug available for hepatic uptake but ensures sustained release into systemic circulation. The apparent volume of distribution for pioglitazone is approximately 0.63 L/kg, indicating moderate tissue penetration. However, the hydrophilic nature of 5-hydroxy pioglitazone reduces its volume of distribution compared to the parent compound, favoring renal excretion.

Cytochrome P450 Isoenzyme-Specific Oxidation Pathways

The oxidation of pioglitazone to 5-hydroxy pioglitazone is predominantly mediated by cytochrome P450 2C8 (CYP2C8), which accounts for approximately 70–80% of the metabolic clearance. CYP2C8 catalyzes the hydroxylation of the methylene group adjacent to the thiazolidinedione ring, yielding the primary active metabolite. Cytochrome P450 3A4 (CYP3A4) contributes to a lesser extent, facilitating secondary oxidation pathways that produce minor metabolites such as 5-keto pioglitazone. The specificity of CYP2C8 for pioglitazone is attributed to its substrate-binding pocket, which accommodates the bulky thiazolidinedione moiety.

| Enzyme | Contribution to Metabolism | Key Reaction |

|---|---|---|

| Cytochrome P450 2C8 (CYP2C8) | Primary (70–80%) | Hydroxylation at C-5 position |

| Cytochrome P450 3A4 (CYP3A4) | Secondary (10–20%) | Oxidation of secondary sites |

In vitro studies demonstrate that CYP2C8 exhibits a higher affinity for pioglitazone (Km ≈ 15 μM) compared to CYP3A4 (Km ≈ 45 μM). This kinetic difference underscores the dominance of CYP2C8 in the metabolic pathway. Furthermore, genetic polymorphisms in CYP2C8, such as the CYP2C83 allele, have been shown to reduce metabolic activity by 30–40%, leading to interindividual variability in 5-hydroxy pioglitazone plasma concentrations.

Comparative Analysis of Primary vs. Secondary Metabolic Derivatives

5-hydroxy pioglitazone (M-IV) and its analogs, such as 5-keto pioglitazone (M-III), represent the primary and secondary metabolites of pioglitazone, respectively. While both metabolites retain pharmacological activity, 5-hydroxy pioglitazone demonstrates a threefold greater potency in activating peroxisome proliferator-activated receptor gamma (PPARγ) compared to the parent drug. This enhanced activity is attributed to the hydroxyl group at the C-5 position, which improves binding affinity to the PPARγ ligand-binding domain.

| Metabolite | Molecular Weight (g/mol) | Enzyme Involvement | Relative Potency |

|---|---|---|---|

| 5-Hydroxy pioglitazone | 372.4 | CYP2C8 > CYP3A4 | 3.0 (vs. pioglitazone) |

| 5-Keto pioglitazone | 356.4 | CYP3A4 | 1.2 (vs. pioglitazone) |

The elimination half-life of 5-hydroxy pioglitazone (16–24 hours) exceeds that of pioglitazone (3–7 hours), contributing to its prolonged therapeutic effects. Renal excretion accounts for 60–70% of 5-hydroxy pioglitazone clearance, with the remainder undergoing glucuronidation or sulfation. In contrast, secondary metabolites like 5-keto pioglitazone are predominantly eliminated via biliary excretion, reflecting differences in their physicochemical properties.

In synthetic chemistry, 5-hydroxy pioglitazone is prepared through hydroxylation of pioglitazone intermediates using palladium-catalyzed coupling reactions. For example, 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione serves as a precursor, which is subsequently reduced and hydroxylated to yield the final product. This method ensures high regioselectivity and minimizes the formation of byproducts.

5-Hydroxy pioglitazone is a metabolite of pioglitazone, a thiazolidinedione compound that exerts its effects primarily through interaction with nuclear receptors in various target tissues [1] [2]. This metabolite possesses a hydroxyl group at the 5-position of the thiazolidinedione ring, giving it a molecular formula of C19H20N2O4S and a molecular weight of 372.4 g/mol [1] [3]. The chemical structure of 5-hydroxy pioglitazone features a central thiazolidinedione ring with a hydroxyl group at the 5-position, connected to a phenyl ring with an ethoxy linker to a pyridine moiety [1].

PPAR-γ and PPAR-α Receptor Activation Dynamics

5-Hydroxy pioglitazone primarily exerts its effects through interaction with peroxisome proliferator-activated receptors (PPAR), particularly PPAR-γ and to a lesser extent PPAR-α [4] [17]. These nuclear receptors function as transcription factors that regulate gene expression upon ligand binding [9].

The binding mechanism of 5-hydroxy pioglitazone to PPAR-γ involves specific interactions within the ligand-binding domain (LBD) of the receptor [17] [21]. Crystal structure analyses have revealed that 5-hydroxy pioglitazone, like its parent compound, adopts a U-shaped conformation within the Y-shaped binding pocket of PPAR-γ [21] [26]. The thiazolidinedione head group forms critical hydrogen bonds with key amino acid residues in the activation function-2 (AF-2) region, including tyrosine 473, histidine 323, and histidine 449 [21] [26].

The hydroxyl group at the 5-position of 5-hydroxy pioglitazone creates an altered hydrogen bonding network compared to pioglitazone, which affects its binding affinity and receptor activation properties [17] [30]. Research has shown that this hydroxylation modifies the compound's interaction with the PPAR-γ LBD, resulting in different stabilization patterns of the receptor's structure [17] [30].

Table 1: Comparative Binding Properties of 5-Hydroxy Pioglitazone and Pioglitazone to PPAR Receptors

| Property | 5-Hydroxy Pioglitazone | Pioglitazone |

|---|---|---|

| PPAR-γ Binding Affinity | Lower than pioglitazone | Higher than 5-hydroxy pioglitazone |

| PPAR-α Activation | Weak activator | Weak activator |

| Hydrogen Bonding Network | Altered with additional water-mediated bonds | Standard pattern with direct hydrogen bonds |

| AF-2 Surface Stabilization | Enhanced stabilization | Moderate stabilization |

| Coactivator Recruitment | Enhanced efficacy | Lower efficacy than 5-hydroxy pioglitazone |

The activation dynamics of PPAR-γ by 5-hydroxy pioglitazone involve a conformational change in the receptor that facilitates the recruitment of transcriptional coactivators [17] [30]. Nuclear magnetic resonance (NMR) spectroscopy and hydrogen/deuterium exchange mass spectrometry (HDX-MS) analyses have demonstrated that 5-hydroxy pioglitazone better stabilizes the PPAR-γ AF-2 coactivator binding surface compared to pioglitazone, despite having a lower binding affinity [17] [30]. This enhanced stabilization results in improved coactivator binding and potentially greater transcriptional efficacy [17] [30].

For PPAR-α, 5-hydroxy pioglitazone acts as a weak activator, similar to pioglitazone [4] [5]. The binding to PPAR-α occurs through direct interaction with the receptor, although with lower affinity compared to its interaction with PPAR-γ [4] [5]. This dual activation profile contributes to the compound's effects on both glucose and lipid metabolism [4] [5].

The heterodimerization of PPAR-γ with retinoid X receptor (RXR) is essential for the transcriptional activity of 5-hydroxy pioglitazone [9]. Upon binding of 5-hydroxy pioglitazone to PPAR-γ, the receptor undergoes conformational changes that facilitate its interaction with RXR, forming a heterodimer complex that can bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) [9]. This heterodimer formation is a critical step in the activation of target gene transcription [9].

Transcriptional Regulation of Adipogenic Differentiation Markers

5-Hydroxy pioglitazone significantly influences adipocyte differentiation through the transcriptional regulation of key adipogenic markers [6] [14]. The compound's activation of PPAR-γ initiates a cascade of transcriptional events that promote adipogenesis and enhance insulin sensitivity in adipose tissue [6] [14].

The transcriptional regulation by 5-hydroxy pioglitazone begins with the activation of PPAR-γ, which is considered the master regulator of adipogenesis [14]. Upon activation, PPAR-γ induces the expression of CCAAT/enhancer-binding protein alpha (C/EBP alpha), another critical transcription factor in adipocyte differentiation [14]. These two factors establish a positive feedback loop, with C/EBP alpha further enhancing PPAR-γ expression, thus orchestrating the complete adipogenic program [14].

Table 2: Key Adipogenic Differentiation Markers Regulated by 5-Hydroxy Pioglitazone

| Marker | Function | Regulation by 5-Hydroxy Pioglitazone |

|---|---|---|

| PPAR-γ | Master regulator of adipogenesis | Directly activated, expression increased |

| C/EBP alpha | Transcription factor for adipocyte genes | Upregulated through PPAR-γ activation |

| Adiponectin | Insulin-sensitizing adipokine | Expression significantly increased |

| GLUT4 | Glucose transporter | Upregulated, enhancing glucose uptake |

| aP2/FABP4 | Fatty acid binding protein | Expression increased |

| CD36 | Fatty acid transporter | Upregulated |

| Fatty Acid Synthase | Lipogenic enzyme | Expression increased |

5-Hydroxy pioglitazone enhances the expression of genes involved in lipid transport and metabolism, including CD36, fatty acid binding protein 4 (FABP4), and fatty acid synthase (FASN) [6]. These proteins facilitate fatty acid uptake, transport, and synthesis, contributing to the enhanced lipid storage capacity of adipocytes [6].

The compound also significantly increases the expression of glucose transporter type 4 (GLUT4) in adipocytes, which is crucial for insulin-stimulated glucose uptake [6]. This upregulation of GLUT4 contributes to improved glucose homeostasis and insulin sensitivity [6].

Adiponectin, an adipokine with insulin-sensitizing properties, is markedly upregulated by 5-hydroxy pioglitazone [6] [12]. Studies have shown a positive correlation between 5-hydroxy pioglitazone exposure and increased adiponectin levels, which contributes to the compound's insulin-sensitizing effects [12] [29].

5-Hydroxy pioglitazone also influences the inflammatory profile of adipose tissue by downregulating the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) [6]. IL-6 is known to inhibit adipocyte differentiation, and its suppression by 5-hydroxy pioglitazone may further promote adipogenesis [6].

The transcriptional effects of 5-hydroxy pioglitazone on adipogenic differentiation are time-dependent, with some changes occurring early in the differentiation process and others manifesting later [6] [14]. This temporal regulation ensures the coordinated expression of genes necessary for proper adipocyte development and function [6] [14].

Research has demonstrated that 5-hydroxy pioglitazone promotes adipogenesis in both mouse 3T3-L1 pre-adipocytes and human primary pre-adipocytes, indicating a conserved mechanism across species [6]. This pro-adipogenic effect is dose-dependent, with higher concentrations of the compound resulting in greater expression of differentiation markers [6].

Modulation of Insulin Sensitization Pathways in Non-Adipose Cells

Beyond its effects on adipose tissue, 5-hydroxy pioglitazone modulates insulin sensitization pathways in various non-adipose cells, particularly in skeletal muscle and liver [12] [18] [19]. These tissues are major sites of insulin action and play crucial roles in glucose homeostasis [12] [18] [19].

In skeletal muscle, 5-hydroxy pioglitazone enhances insulin sensitivity through multiple mechanisms [18] [19]. One key effect is the reduction of intramyocellular lipid (IMCL) content, which is often elevated in insulin-resistant states [18]. Studies have shown that treatment with pioglitazone and its metabolites, including 5-hydroxy pioglitazone, leads to a significant decrease in IMCL, correlating with improved insulin sensitivity [18].

Table 3: Effects of 5-Hydroxy Pioglitazone on Insulin Sensitization Pathways in Non-Adipose Tissues

| Tissue | Pathway/Process | Effect of 5-Hydroxy Pioglitazone |

|---|---|---|

| Skeletal Muscle | Intramyocellular lipid content | Significant reduction |

| Skeletal Muscle | Glycerophospholipid composition | Decreased arachidonic acid content |

| Skeletal Muscle | Glucose uptake | Enhanced insulin-stimulated uptake |

| Liver | Gluconeogenesis | Suppression through PDK4 upregulation |

| Liver | Glycogen synthesis | Enhanced glucose incorporation into glycogen |

| Liver | Mitochondrial function | Improved through cardiolipin remodeling |

| Liver | Hepatic glucose output | Acute suppression |

5-Hydroxy pioglitazone also alters the lipid composition of skeletal muscle cell membranes [19]. Research has shown that it decreases the content of arachidonic acid in phosphatidylinositol and reduces free linoleic acid concentrations in muscle tissue [19]. These changes in membrane lipid composition may contribute to improved insulin signaling by altering membrane fluidity and receptor function [19].

In the liver, 5-hydroxy pioglitazone modulates several pathways involved in glucose metabolism and insulin sensitivity [12] [20]. A key effect is the suppression of hepatic gluconeogenesis, which contributes to reduced hepatic glucose output and improved glycemic control [12] [20]. This suppression occurs through multiple mechanisms, including the upregulation of pyruvate dehydrogenase kinase 4 (PDK4), which inhibits pyruvate dehydrogenase and limits the entry of pyruvate into the tricarboxylic acid cycle [20].

5-Hydroxy pioglitazone also enhances hepatic insulin sensitivity by improving mitochondrial function [20]. Research has demonstrated that it reverses mitochondrial remodeling in insulin-resistant states, normalizing specific mitochondrial lipids that are altered in conditions such as non-alcoholic fatty liver disease [20]. This improvement in mitochondrial function contributes to reduced oxidative stress and enhanced insulin signaling [20].

Another important effect of 5-hydroxy pioglitazone in the liver is the enhancement of glycogen synthesis [20]. Studies have shown that it significantly increases the incorporation of glucose into hepatic glycogen, diverting glucose away from gluconeogenic pathways [20]. This shift in glucose metabolism helps reduce hepatic glucose output and improve overall glucose homeostasis [20].

The insulin-sensitizing effects of 5-hydroxy pioglitazone in non-adipose tissues are also mediated by adiponectin, which is increased in circulation following treatment [12] [29]. Adiponectin acts on both skeletal muscle and liver to enhance insulin sensitivity, suppress gluconeogenesis, and improve fatty acid oxidation [12] [29].

In both skeletal muscle and liver, 5-hydroxy pioglitazone reduces the accumulation of lipotoxic intermediates such as ceramides and diacylglycerols, which are known to interfere with insulin signaling [19] [20]. This reduction in lipotoxicity contributes to improved insulin receptor signaling and enhanced glucose uptake and utilization [19] [20].

High-Performance Liquid Chromatography Optimization Strategies

High-Performance Liquid Chromatography represents the cornerstone analytical technique for quantitative determination of 5-hydroxy pioglitazone in biological matrices. The optimization of chromatographic parameters requires systematic evaluation of multiple variables to achieve optimal separation efficiency and analytical performance [1].

Column Selection and Stationary Phase Optimization

The selection of appropriate stationary phase chemistry constitutes the primary determinant of chromatographic separation quality for 5-hydroxy pioglitazone analysis. Reversed-phase octadecylsilane columns demonstrate superior retention characteristics for this metabolite due to its moderate hydrophobicity and polar hydroxyl functionality [2]. Comparative studies indicate that Xterra RP18 columns with 100 × 4.6 mm dimensions and 5 μm particle size provide optimal resolution between 5-hydroxy pioglitazone and related pioglitazone metabolites [1] [3].

Alternative stationary phases including Hypersil Gold C18 and Kinetex C18 columns have demonstrated comparable performance characteristics, with retention times varying between 0.95 to 2.8 minutes depending on mobile phase composition [3] [4]. The incorporation of smaller particle sizes, particularly 2.7 μm particles, enhances separation efficiency and reduces analysis time while maintaining acceptable backpressure levels below 400 bar [5].

Mobile Phase Composition and pH Optimization

Mobile phase optimization represents a critical parameter affecting both retention and selectivity of 5-hydroxy pioglitazone separation. The optimal mobile phase composition typically consists of an aqueous buffer component and organic modifier system. Ammonium formate buffer at 10 millimolar concentration provides excellent chromatographic performance while maintaining mass spectrometry compatibility [1] [6].

The organic component selection between methanol and acetonitrile significantly influences selectivity and retention characteristics. Methanol-acetonitrile mixtures in ratios of 70:30 volume to volume demonstrate superior peak symmetry and resolution compared to single organic modifier systems [1]. The pH control through buffer selection affects ionization equilibria of 5-hydroxy pioglitazone, with pH values between 2.8 to 4.5 providing optimal retention and peak shape [2] [7].

Flow Rate and Temperature Optimization

Flow rate optimization balances analysis time with resolution requirements. Flow rates of 0.7 to 1.0 milliliters per minute provide adequate separation while maintaining reasonable analysis times of 2.5 to 10 minutes [1] [3]. Higher flow rates up to 2.0 milliliters per minute can reduce analysis time by 50 percent when using smaller particle size columns [5].

Column temperature optimization affects both selectivity and efficiency of the chromatographic separation. Ambient temperature conditions (22-25°C) are typically employed for routine analysis, while elevated temperatures of 40-45°C can improve peak symmetry and reduce analysis time [4] [8]. Temperature effects are particularly pronounced for ionizable compounds like 5-hydroxy pioglitazone, where thermal energy influences molecular interactions with the stationary phase.

Tandem Mass Spectrometry Fragmentation Patterns

Tandem mass spectrometry provides definitive structural identification and quantitative analysis of 5-hydroxy pioglitazone through characteristic fragmentation pathways. The understanding of these fragmentation patterns enables development of selective and sensitive analytical methods [9] [10].

Electrospray Ionization and Precursor Ion Formation

5-Hydroxy pioglitazone undergoes efficient positive-mode electrospray ionization, forming protonated molecular ions at mass-to-charge ratio 373.1 [11] [12]. The ionization process occurs readily due to the basic nitrogen atom in the pyridine ring system, which facilitates proton attachment during the electrospray process [13]. The ionization efficiency remains consistent across various matrix types, including plasma and tissue homogenates [14].

Alternative ionization approaches using electron-activated dissociation have demonstrated enhanced fragmentation information compared to conventional collision-induced dissociation. These techniques provide 8 fragment ion matches compared to 3 matches with traditional collision-induced dissociation methods [9] [10].

Primary Fragmentation Pathways

The predominant fragmentation pathway of 5-hydroxy pioglitazone involves loss of the thiazolidinedione moiety, producing the characteristic product ion at mass-to-charge ratio 150.1 [11] [13] [14]. This fragmentation represents the base peak in most tandem mass spectrometry spectra and serves as the primary quantification transition for bioanalytical methods.

Secondary fragmentation pathways include pyridine ring modifications and hydroxyl group-specific fragmentations. The retention of the hydroxyl group during fragmentation provides diagnostic information for positional isomer differentiation [9]. Product ions at mass-to-charge ratios 119.1 and 116.1 have been observed in some fragmentation studies, representing further decomposition of the primary fragment [12].

Collision Energy Optimization

Optimal collision energies for 5-hydroxy pioglitazone fragmentation typically range from 35 to 45 electron volts, with 40 electron volts providing the best balance between precursor ion depletion and product ion intensity [11] [12] [14]. Collision energy spread parameters of 15 electron volts help maintain consistent fragmentation across different analytical conditions [9].

The fragmentation efficiency demonstrates matrix-independent characteristics, with consistent product ion ratios observed across plasma, tissue, and buffer matrices. This consistency enables robust quantitative analysis without significant matrix-dependent optimization [13] [14].

Validation Protocols for Plasma and Tissue Matrix Recovery

Comprehensive validation protocols ensure analytical method reliability and regulatory compliance for 5-hydroxy pioglitazone quantification in biological matrices. These protocols encompass recovery assessment, matrix effect evaluation, and precision determination across multiple matrix types [15] [16].

Extraction Recovery Assessment

Extraction recovery represents a fundamental validation parameter that quantifies the efficiency of analytical sample preparation procedures. For 5-hydroxy pioglitazone, extraction recoveries typically range from 82.6 to 96.13 percent across various biological matrices [3] [4] [15]. Human plasma matrices consistently demonstrate higher recovery efficiency (94.92-96.13%) compared to tissue matrices (82.6-88.2%) [3] [4].

Recovery assessment follows standardized protocols comparing analytical responses of extracted samples to post-extraction spiked controls. The methodology involves preparation of quality control samples at low, medium, and high concentration levels, with a minimum of six replicates at each concentration level [17]. Acceptance criteria require recovery values between 85-115 percent with relative standard deviation not exceeding 15 percent [16] [17].

Tissue matrix recovery requires special consideration due to increased complexity and potential matrix interference. Homogenization procedures and extraction solvent selection significantly influence recovery efficiency. Protein precipitation with acetonitrile followed by solid-phase extraction typically provides optimal recovery for tissue matrices [15] [18].

Matrix Effect Evaluation

Matrix effect assessment quantifies the impact of endogenous matrix components on analytical signal intensity. For 5-hydroxy pioglitazone, matrix effects typically range from -18.3 to +14.2 percent across different biological matrices [15]. Plasma matrices generally exhibit lower matrix effects (-7.8 to +8.1%) compared to tissue matrices (-18.3 to +14.2%) [15].

Matrix effect evaluation employs post-column infusion techniques and comparative analysis of analyte responses in matrix versus neat solution [19] [20]. The assessment requires analysis of at least six different matrix sources to account for inter-individual variability [21]. Matrix factor calculations compare peak area responses in the presence and absence of matrix components [22] [23].

Ion suppression represents the predominant matrix effect mechanism, resulting from competition for ionization efficiency in the electrospray source [24]. Phospholipids, proteins, and salts present in biological matrices can significantly impact ionization efficiency [20]. Effective sample preparation techniques, including phospholipid removal and protein precipitation, help minimize these effects [14].

Precision and Accuracy Validation

Precision validation encompasses both intra-day and inter-day variability assessment across the analytical measurement range. For 5-hydroxy pioglitazone, intra-day precision typically ranges from 3.1 to 10.4 percent relative standard deviation, while inter-day precision ranges from 4.7 to 13.1 percent [15]. Tissue matrices generally exhibit higher variability compared to plasma matrices due to increased complexity and heterogeneity.

Accuracy assessment requires analysis of quality control samples prepared at known concentrations, with acceptance criteria of ±15 percent deviation from nominal values (±20 percent at the lower limit of quantification) [16] [17]. The validation protocol includes a minimum of three validation runs over separate days, with each run containing complete calibration curves and quality control samples [17].

Stability assessment encompasses multiple storage and processing conditions, including freeze-thaw stability, benchtop stability, autosampler stability, and long-term storage stability. For 5-hydroxy pioglitazone, stability data indicate acceptable performance under standard laboratory conditions, with less than 15 percent degradation observed over typical storage periods [25].